molecular formula C15H10Cl2N2OS B2698844 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 879037-24-8

2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No. B2698844
CAS RN: 879037-24-8
M. Wt: 337.22
InChI Key: RHMPSDDBKNDTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, also known as DCPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DCPT belongs to the pyridazinone family of compounds and has been shown to possess a range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

Synthesis and Structural Analysis

A range of pyridazinone derivatives, including structures similar to 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, have been synthesized and studied for their potential applications across various fields of research. The synthesis of novel pyridazinone compounds and their structural elucidation through spectroscopic techniques like IR, NMR, and XRD have provided insights into their chemical properties and potential as pharmaceutical agents. For example, the synthesis, structure analysis, and DFT calculations of pyridazine analogs have shown significant pharmaceutical importance due to their heterocyclic nature, which is pivotal in medicinal chemistry (Sallam et al., 2021).

Anticancer Activity

The anticancer activity of pyridazinone derivatives has been a subject of research, with studies demonstrating the potential of these compounds in inhibiting cancer cell viability and progression. For instance, a study on new 3(2H)-one pyridazinone derivatives highlighted their potential anti-oxidant activity and their capability in molecular docking studies, suggesting their use in developing anticancer therapies (Mehvish & Kumar, 2022).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyridazinone derivatives have been explored, although with varying degrees of success. Some compounds have demonstrated negligible antimicrobial activities, while others have shown potential antioxidant properties, indicating their possible application in managing oxidative stress-related conditions (Alonazy et al., 2009).

Corrosion Inhibition

Interestingly, pyridazinone derivatives have also been studied for their potential in inhibiting the corrosion of metals in acidic environments. For example, the substitution of an oxygen atom by sulfur in a pyridazinic molecule has been shown to significantly increase the inhibition efficiency against steel corrosion in sulfuric acid medium, highlighting the diverse industrial applications of these compounds (Bouklah et al., 2004).

Herbicidal Activities

The herbicidal potential of pyridazinone derivatives has been explored, with some compounds demonstrating bleaching and herbicidal activities against dicotyledonous plants. These findings suggest their applicability in agricultural chemistry for weed control and plant growth management (Xu et al., 2008).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-11-4-3-10(12(17)8-11)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMPSDDBKNDTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

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